molecular formula C18H19N3O6 B395304 3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one

3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one

Cat. No.: B395304
M. Wt: 373.4g/mol
InChI Key: QEYYRLFQAWSBIA-UHFFFAOYSA-N
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Description

3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of nitro groups, an oxo group, and a phenylethyl substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one typically involves multi-step organic reactions. The initial steps often include the formation of the bicyclic core structure, followed by the introduction of nitro groups and the phenylethyl substituent. Common reagents used in these reactions include nitrating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced catalytic systems. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amines, while oxidation can lead to the formation of additional oxo groups or carboxylic acids.

Scientific Research Applications

3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one involves its interaction with specific molecular targets and pathways. The nitro groups and oxo group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]nonane: Similar bicyclic structure but lacks the phenylethyl and oxo groups.

    1,5-Bisnitro-3-azabicyclo[3.3.1]nonane: Similar structure but without the ethyl and phenylethyl substituents.

Uniqueness

3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-7-en-6-one is unique due to its combination of nitro groups, an oxo group, and a phenylethyl substituent

Properties

Molecular Formula

C18H19N3O6

Molecular Weight

373.4g/mol

IUPAC Name

3-ethyl-1,5-dinitro-9-phenacyl-3-azabicyclo[3.3.1]non-7-en-6-one

InChI

InChI=1S/C18H19N3O6/c1-2-19-11-17(20(24)25)9-8-16(23)18(12-19,21(26)27)15(17)10-14(22)13-6-4-3-5-7-13/h3-9,15H,2,10-12H2,1H3

InChI Key

QEYYRLFQAWSBIA-UHFFFAOYSA-N

SMILES

CCN1CC2(C=CC(=O)C(C1)(C2CC(=O)C3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN1CC2(C=CC(=O)C(C1)(C2CC(=O)C3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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